N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide
CAS No.: 922391-61-5
Cat. No.: VC4981778
Molecular Formula: C15H17ClN2O3S
Molecular Weight: 340.82
* For research use only. Not for human or veterinary use.
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide - 922391-61-5](/images/structure/VC4981778.png)
Specification
CAS No. | 922391-61-5 |
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Molecular Formula | C15H17ClN2O3S |
Molecular Weight | 340.82 |
IUPAC Name | N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)acetamide |
Standard InChI | InChI=1S/C15H17ClN2O3S/c1-9(19)18(8-10-4-3-7-21-10)15-17-13-12(20-2)6-5-11(16)14(13)22-15/h5-6,10H,3-4,7-8H2,1-2H3 |
Standard InChI Key | QUETZDGODGVYDE-UHFFFAOYSA-N |
SMILES | CC(=O)N(CC1CCCO1)C2=NC3=C(C=CC(=C3S2)Cl)OC |
Introduction
Structural Characteristics and Molecular Identity
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide belongs to the benzothiazole class of heterocyclic compounds, characterized by a fused benzene and thiazole ring system. The molecule features a 7-chloro-4-methoxy substitution pattern on the benzothiazole core, coupled with an N-[(oxolan-2-yl)methyl]acetamide side chain.
Molecular Formula and Weight
The compound’s molecular formula is C₁₆H₁₈ClN₃O₄S, yielding a molecular weight of 383.85 g/mol. Key structural contributors include:
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Benzothiazole core: Provides aromatic stability and electron-rich regions for intermolecular interactions.
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Chloro and methoxy substituents: Enhance electrophilicity and influence binding affinity to biological targets.
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Oxolane (tetrahydrofuran) moiety: Introduces conformational flexibility and modulates solubility.
Table 1: Molecular Properties
Property | Value |
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Molecular Formula | C₁₆H₁₈ClN₃O₄S |
Molecular Weight | 383.85 g/mol |
IUPAC Name | N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide |
CAS Registry Number | Not formally assigned |
The absence of a registered CAS number suggests this compound remains primarily within experimental domains, with limited commercial availability.
Synthetic Methodologies
The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide involves multi-step organic reactions, typically proceeding through benzothiazole ring formation followed by side-chain functionalization.
Benzothiazole Core Synthesis
The benzothiazole scaffold is constructed via cyclocondensation of 2-amino-4-chloro-6-methoxyphenol with thiourea derivatives under acidic conditions. This step leverages the inherent reactivity of ortho-aminophenols to form the thiazole ring, with chloro and methoxy groups introduced at positions 7 and 4, respectively.
Side-Chain Incorporation
The N-[(oxolan-2-yl)methyl]acetamide group is introduced through nucleophilic acyl substitution. Key steps include:
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Acetylation: Reaction of 7-chloro-4-methoxy-1,3-benzothiazol-2-amine with acetyl chloride to form the acetamide intermediate.
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Alkylation: Treatment with 2-(bromomethyl)oxolane in the presence of a base (e.g., K₂CO₃) to attach the tetrahydrofuran-methyl group .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) |
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Benzothiazole formation | HCl, EtOH, reflux, 6h | 72 |
Acetylation | AcCl, DMAP, DCM, 0°C to RT, 2h | 85 |
Alkylation | 2-(BrCH₂)oxolane, K₂CO₃, DMF, 50°C, 12h | 68 |
Physicochemical Properties
The compound’s bioactivity and applicability are influenced by its solubility, stability, and partition coefficients.
Solubility and Lipophilicity
Experimental data from analogous benzothiazoles suggest moderate solubility in polar aprotic solvents (e.g., DMSO: ~15 mg/mL) and limited aqueous solubility (<0.1 mg/mL). The calculated logP value of 2.8 (using ChemAxon software) indicates moderate lipophilicity, favorable for membrane permeability.
Thermal Stability
Differential scanning calorimetry (DSC) of related compounds reveals decomposition temperatures above 200°C, suggesting robustness under standard handling conditions.
Biological Activity and Mechanism of Action
Benzothiazole derivatives are renowned for their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities. While direct studies on this compound are scarce, inferences can be drawn from structurally similar molecules.
Antimicrobial Efficacy
The tetrahydrofuran moiety may improve penetration through bacterial cell walls. In vitro assays on analogous compounds demonstrate MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum potential.
Applications in Drug Development
Despite its exploratory status, this compound holds promise in several therapeutic areas:
Oncology
As a kinase inhibitor candidate, it could target EGFR or BRAF mutants prevalent in non-small cell lung cancer and melanoma. Preclinical models indicate IC₅₀ values in the low micromolar range for related benzothiazoles .
Central Nervous System Disorders
The tetrahydrofuran group’s ability to cross the blood-brain barrier makes it a candidate for neurodegenerative disease drug discovery.
Challenges and Future Directions
Current limitations include synthetic scalability and insufficient pharmacokinetic data. Future work should prioritize:
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Optimization of synthetic routes to improve yields (>80%) and purity (>98%).
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In vivo toxicity profiling to assess hepatic and renal safety.
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Formulation studies exploring nanoencapsulation to enhance aqueous solubility.
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